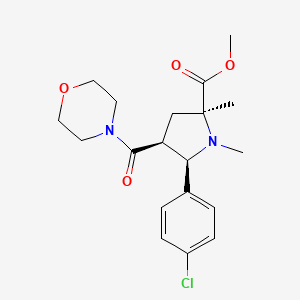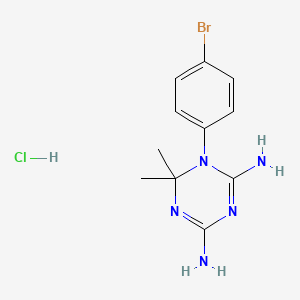acetate](/img/structure/B5233940.png)
ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EBIO, and it is a hydrazine derivative of indole-2-carboxylic acid.
作用机制
The mechanism of action of EBIO involves its interaction with the KCNQ family of potassium channels. EBIO binds to the voltage sensor domain of the channel, leading to a conformational change that results in channel opening. This, in turn, leads to an increase in the outward potassium current, resulting in hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
EBIO has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion in pancreatic beta cells, decrease smooth muscle contraction, and induce vasodilation. Additionally, EBIO has been shown to have neuroprotective effects and can protect against ischemic injury.
实验室实验的优点和局限性
One of the significant advantages of using EBIO in lab experiments is its ability to activate the KCNQ family of potassium channels selectively. This property makes it an ideal tool for studying the role of these channels in various physiological processes. However, one of the limitations of using EBIO is its potential toxicity. It has been found to induce apoptosis in certain cell types, and caution should be exercised when using it in lab experiments.
未来方向
There are several future directions for the study of EBIO. One of the most significant areas of research is its potential use in the treatment of various diseases. EBIO has been found to have neuroprotective effects and can protect against ischemic injury. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
Conclusion:
In conclusion, EBIO is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively activate the KCNQ family of potassium channels makes it an ideal tool for studying the role of these channels in various physiological processes. However, caution should be exercised when using it in lab experiments due to its potential toxicity. Further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
合成方法
EBIO can be synthesized using a simple two-step process. The first step involves the condensation of 5-bromo-2-oxoindolin-3-ylidene hydrazinecarboxylate with ethyl oxalyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final product, ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate.
科学研究应用
EBIO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EBIO is its role in the modulation of ion channels. It has been found that EBIO can activate the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells. This property of EBIO has led to its use in the study of various physiological processes, including the regulation of insulin secretion and smooth muscle contraction.
属性
IUPAC Name |
ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-2-20-12(19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,14,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWOVRKZYQIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)


![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
methyl]phosphonate](/img/structure/B5233900.png)
![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)


![2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)